Mozavaptan
CAS No.: 137975-06-5
Cat. No.: VC20741949
Molecular Formula: C27H29N3O2
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 137975-06-5 |
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Molecular Formula | C27H29N3O2 |
Molecular Weight | 427.5 g/mol |
IUPAC Name | N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |
Standard InChI | InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31) |
Standard InChI Key | WRNXUQJJCIZICJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
Chemical Structure and Properties
Molecular Structure
Mozavaptan is a benzazepine derivative with the molecular formula C27H29N3O2 and a molecular weight of 427.5381 g/mol . Its chemical name is N-[4-[[5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl]phenyl]-2-methyl-benzamide . The compound features a benzazepine core structure with attached functional groups that confer its specific receptor-binding properties.
Physical and Chemical Properties
Mozavaptan is characterized by the following properties:
The compound's low bioavailability (0.01%) indicates that it has limited absorption when administered orally, which has implications for its dosing requirements in clinical settings .
Pharmacology and Mechanism of Action
Receptor Binding Profile
Mozavaptan demonstrates selective antagonism at vasopressin receptors, with higher affinity for the V2 receptor subtype compared to V1 receptors. The compound's binding affinities are summarized in the table below:
This receptor binding profile demonstrates that Mozavaptan has approximately 86-fold greater selectivity for V2 receptors compared to V1 receptors, making it a selective V2 receptor antagonist .
Clinical Applications
Approved Indications
Mozavaptan (marketed under the brand name Physuline) was approved in Japan in 2006 as an orphan drug specifically for the treatment of ectopic antidiuretic hormone syndrome, a condition characterized by inappropriate secretion of antidiuretic hormone resulting in dilutional hyponatremia . This syndrome is often associated with certain malignancies, particularly small cell lung cancer, and represents a significant clinical challenge.
Clinical Efficacy
A clinical evaluation of Mozavaptan's effectiveness in 16 patients with ectopic antidiuretic hormone syndrome demonstrated significant improvements in serum sodium concentrations. During a short-term (7-day) treatment period, serum sodium levels increased from 122.8 ± 6.7 to 133.3 ± 8.3 mEq/L (P = 0.002), with corresponding improvements in symptoms associated with hyponatremia .
Follow-up data collected during the 43 months after its market launch indicated that 100 patients had been treated with Mozavaptan, with clinical outcomes similar to those observed in the initial clinical trial . These results confirm the drug's efficacy in addressing the challenging clinical problem of hyponatremia associated with ectopic antidiuretic hormone syndrome.
Treatment Benefits
The clinical benefits of Mozavaptan extend beyond simple correction of serum sodium levels. Treatment with this agent offers several important advantages:
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It allows hyponatremic cancer patients to receive aggressive chemotherapy with platinum-containing drugs, which would otherwise be contraindicated due to the risk of worsening hyponatremia
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It frees patients from strict fluid intake restrictions, thereby improving quality of life
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It provides a targeted approach to treating hyponatremia by addressing the underlying pathophysiological mechanism
Comparison with Other Vaptans
The Vaptan Class
Mozavaptan belongs to a larger class of vasopressin receptor antagonists known as "vaptans." Other members of this class include:
While all vaptans share the common mechanism of vasopressin receptor antagonism, they differ in their receptor selectivity, pharmacokinetic properties, and approved indications . Mozavaptan distinguishes itself as an early member of this drug class that established the clinical utility of vasopressin antagonism in treating hyponatremia.
Therapeutic Considerations
Unlike some other medications used to manage hyponatremia, the vaptans including Mozavaptan offer several advantages:
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They promote electrolyte-free water excretion without affecting electrolyte excretion
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They provide a targeted approach to correcting the underlying pathophysiology of inappropriate antidiuretic hormone activity
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They can be particularly effective in the management of hypervolemic and euvolemic hyponatremia
Experimental Research Findings
Preclinical Studies
Preclinical research provided important insights into Mozavaptan's pharmacological properties. In experimental studies, Mozavaptan at doses of 10 to 100 μg/kg intravenously inhibited the antidiuretic action of exogenously administered arginine vasopressin in water-loaded, alcohol-anesthetized rats in a dose-dependent manner . These findings confirmed the compound's ability to antagonize the effects of vasopressin at the receptor level.
Further studies demonstrated that Mozavaptan causes a competitive displacement of [3H]-arginine vasopressin binding to both V1 and V2 receptors, with a significantly higher affinity for V2 receptors (IC50 of 14 nM) compared to V1 receptors (IC50 of 1.2 μM) . The dissociation constant (Kd) of [3H]-AVP was significantly reduced in both rat liver and kidney in the presence of Mozavaptan (Kd=1.1 nM in liver, Kd=1.38 nM in kidney) .
Binding Kinetics Research
Research on the binding kinetics of Mozavaptan utilized liver and kidney plasma membranes incubated with increasing concentrations of [3H]-AVP with or without excess unlabelled AVP to obtain saturation curves . Investigations into whether Mozavaptan interacts competitively or noncompetitively with the receptor examined the saturation binding of [3H]-AVP in the absence and presence of Mozavaptan at various concentrations . These studies confirmed the competitive nature of Mozavaptan's receptor antagonism.
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